p-Aminophenytoin

説明

However, Phenytoin Related Compound B (CAS 6802-95-5), a structurally related derivative of the anticonvulsant drug phenytoin, is documented as a pharmaceutical secondary standard . Its empirical formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 g/mol. It serves as a certified reference material for quality control (QC) in drug manufacturing, ensuring compliance with pharmacopeial standards (USP, EP, BP) .

特性

CAS番号 |

88168-80-3 |

|---|---|

分子式 |

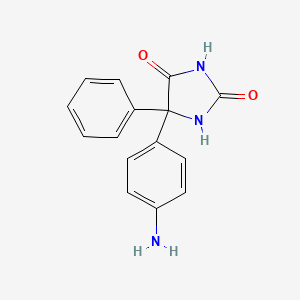

C15H13N3O2 |

分子量 |

267.28 g/mol |

IUPAC名 |

5-(4-aminophenyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H13N3O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,16H2,(H2,17,18,19,20) |

InChIキー |

NWQNTMVPBBAVCL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N |

正規SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N |

同義語 |

4-aminophenytoin p-aminophenytoin |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Aromatic Amines

The following table compares Phenytoin Related Compound B with other p-amino-substituted aromatic compounds, emphasizing physicochemical properties, synthesis, and applications:

Key Findings from Comparative Analysis:

Structural Complexity and Pharmacological Relevance: Phenytoin Related Compound B features a benzophenone backbone with urea and acetic acid substituents, distinguishing it from simpler aromatic amines like p-aminophenol or p-aminoacetanilide. This complexity aligns with its role as a pharmaceutical reference standard . In contrast, p-aminodiphenylamine and its sulfonic acid derivative are simpler diarylamines, primarily used in industrial dye synthesis .

p-Aminoacetanilide’s acetyl group enhances stability, making it suitable as an oxidation base in dye manufacturing .

Synthetic Pathways: Phenytoin derivatives typically involve multi-step organic syntheses (e.g., ureido-acetic acid formation), whereas p-aminodiphenylamine is synthesized via diazo coupling—a method common in dye chemistry . p-Aminophenol is industrially produced via catalytic hydrogenation of nitrobenzene, a cost-effective route for large-scale pharmaceutical applications .

Regulatory and Safety Profiles: Phenytoin Related Compound B adheres to stringent pharmacopeial standards (USP/EP/BP), ensuring traceability in QC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。